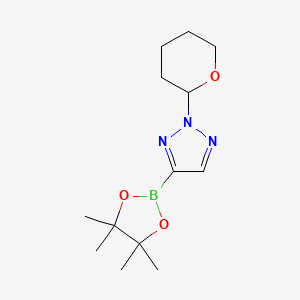![molecular formula C9H7ClN2O2S B6271757 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1369047-18-6](/img/new.no-structure.jpg)
2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate chlorothiophene boronic acid or stannane derivatives.
Acetic Acid Substitution:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as receptors involved in inflammation and cell proliferation.
Pathways Involved: The compound may modulate pathways related to inflammation, oxidative stress, and apoptosis, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
2-[3-(5-bromothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-[3-(5-methylthiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a methyl group instead of chlorine.
2-[3-(5-nitrothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness: The presence of the chlorine atom in 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid may confer unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
1369047-18-6 |
|---|---|
Formule moléculaire |
C9H7ClN2O2S |
Poids moléculaire |
242.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



